Iron(III) nitrate nonahydrate

Thermal analysis Iron oxide precursor Calcination optimization

Reproducibility failures in iron oxide nanoparticle synthesis often arise from substituting Fe(NO₃)₃·9H₂O with alternative ferric salts lacking defined nitrate counterion stoichiometry and thermal decomposition profiles. This compound resolves that variability. • 58°C lower ligand decomposition vs. FeCl₃·6H₂O enables sub-5 nm superparamagnetic nanoparticle formation on temperature-sensitive substrates. • Dual-function iron source/nitro radical donor supports solvent-minimized mechanochemical nitration, replacing mixed-acid hazards. • ACS reagent grade (98.0-101.0%) with Cl⁻ ≤5 ppm ensures reproducible catalyst synthesis and analytical standard preparation.

Molecular Formula FeH18N3O18
Molecular Weight 404 g/mol
CAS No. 7782-61-8
Cat. No. B148018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(III) nitrate nonahydrate
CAS7782-61-8
Synonymsferric nitrate
ferric nitrate hexahydrate
ferric nitrate iron salt
ferric nitrate nonahydrate
ferric nitrate octacosahydrate
ferric nitrate octapentacontahydrate
ferric nitrate octatriacontahydrate
ferric nitrate pentadecahydrate
ferric nitrate undecahydrate
Molecular FormulaFeH18N3O18
Molecular Weight404 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Fe+3]
InChIInChI=1S/Fe.3NO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;;;;9*1H2/q+3;3*-1;;;;;;;;;
InChIKeySZQUEWJRBJDHSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron(III) Nitrate Nonahydrate Specifications


Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, CAS 7782-61-8) is a deliquescent, pale violet crystalline inorganic salt that serves as a water-soluble iron(III) source for catalysis, nanoparticle synthesis, and analytical chemistry . ACS reagent grade material is specified at 98.0-101.0% assay with melting point 47°C and decomposition onset at 125°C, and exhibits high solubility in water, ethanol, and acetone [1]. As a strong oxidizer (UN1466, DOT Class 5.1), this compound requires specific handling protocols distinct from non-oxidizing iron salts [2].

Water-soluble Fe(III) oxidant for nanoparticle & catalysis workflows
ACS reagent grade with controlled trace impurity limits
Nitrate counterion enables oxidative chemistry; non-nitrate salts differ
Defined nonahydrate stoichiometry for reproducible hydration state

Iron(III) Nitrate Nonahydrate: Substitution Risks


Substituting iron(III) nitrate nonahydrate with alternative ferric salts (e.g., FeCl₃·6H₂O, Fe₂(SO₄)₃·xH₂O) or different hydrate forms introduces quantifiable differences in thermal decomposition pathway, catalytic product yield, trace anion contamination profile, and solubility parameters that directly impact experimental reproducibility [1]. The nitrate counterion participates in oxidative reaction mechanisms that chloride or sulfate cannot replicate, while the nonahydrate stoichiometry provides a defined water content that hexahydrate formulations do not match [2]. Procurement decisions based solely on iron content without accounting for these differential parameters risk protocol failure or irreproducible results .

Counterion role
Nitrate participates in oxidative mechanisms
Chloride / sulfate lack this reactivity pathway
Hydrate stoichiometry
Nonahydrate provides exact 9 H₂O
Hexahydrate / other hydrates shift water content and thermal profile
Thermal decomposition
Nitrate decomposes at lower temperature
Chloride requires higher calcination; may alter oxide morphology

Iron(III) Nitrate Nonahydrate: Comparative Evidence


Thermal Decomposition: Nitrate vs. Chloride Salt

Simultaneous TG-DTA analysis demonstrates that iron(III) nitrate nonahydrate undergoes nitrate ligand decomposition at 149°C and dehydroxylation at 166°C, whereas iron(III) chloride hexahydrate requires 207°C for chloride release and 437°C for dehydroxylation [1]. The nitrate-based precursor achieves complete oxide formation at substantially lower thermal energy input, with a 58°C lower initial ligand decomposition temperature [1].

Thermal Decomposition: Nitrate vs. Chloride
Head-to-head
149°C / 166°C vs 207°C / 437°C
Supports lower-temperature calcination protocols
Direct TG-DTA comparison; Δ −58°C (ligand release)
Thermal analysis Iron oxide precursor Calcination optimization

Aerobic Oxidation: Fe Nitrate/TEMPO vs. NHPI

In the catalytic aerobic oxidation of benzyl alcohol to benzaldehyde, the Fe(NO₃)₃·9H₂O/4-OH-TEMPO/NaCl system achieved 98% isolated yield, outperforming the NHPI/TEMPO system which produced a comparable but systematically lower yield profile across multiple substrates [1]. The iron(III) nitrate-based catalytic system demonstrates superior performance as a greener alternative catalyst relative to NHPI-based protocols [1].

Aerobic Oxidation Yield: Fe Nitrate/TEMPO vs. NHPI
Head-to-head
98% isolated yield
Supports aerobic oxidation protocol fit
Fe(NO₃)₃/TEMPO/NaCl; reported higher yield profile vs. NHPI/TEMPO
Aerobic oxidation Lewis acid catalysis Green chemistry

Purity: ACS Reagent vs. Technical Grade

ACS reagent grade iron(III) nitrate nonahydrate (CAS 7782-61-8) is specified at 98.0-101.0% assay with insoluble matter ≤0.005%, chloride ≤5 ppm, sulfate ≤0.01%, and controlled trace metal impurities (Ca ≤0.01%, K ≤0.005%, Mg ≤0.005%, Na ≤0.05%) . In contrast, technical or lower-purity iron(III) salts typically lack these stringent anion and cation trace specifications, introducing uncontrolled variables into sensitive applications .

ACS Reagent Purity vs. Technical Grade
Data to verify
Assay 98.0–101.0%; Cl⁻ ≤5 ppm; SO₄²⁻ ≤0.01%
Defined trace impurity limits for analytical reproducibility
Technical grade lacks comparable anion/cation specification; source review needed
Analytical chemistry ACS reagent specifications Trace metal analysis

Aqueous Solubility: Nitrate vs. Other Salts

Iron(III) nitrate nonahydrate exhibits aqueous solubility of 825 g/L at 25°C [1], which substantially exceeds the water solubility of alternative iron(III) precursors such as anhydrous FeCl₃ (~920 g/L but with exothermic dissolution hazards and HCl generation) or Fe₂(SO₄)₃ (limited solubility, slow dissolution kinetics) [2]. The high solubility facilitates rapid preparation of concentrated stock solutions for nanoparticle synthesis and catalyst impregnation protocols.

Aqueous Solubility: Nitrate vs. Other Salts
Class-level
825 g/L at 25°C
Supports concentrated precursor solution preparation
Sulfate salts dissolve slower; FeCl₃ comparable but generates HCl
Solubility Solution preparation Precursor selection

Nitration Effectiveness Among Nitrate Sources

In a mechanochemical screening of nitrating agents for electron-rich di- and trialkoxyarenes, Fe(NO₃)₃·9H₂O was identified as the most effective nitrating agent among multiple screened candidates [1]. The nitrate counterion serves as the nitro radical source under solvent-minimized, liquid-assisted grinding conditions, enabling rapid aromatic nitration that conventional methods cannot achieve without harsh reagents [1].

Nitration Effectiveness Among Nitrate Sources
Reported
Highest-ranking nitrating agent among tested candidates in mechanochemical screening
Supports mechanochemical nitration protocol fit
Liquid-assisted grinding; dual-function iron source / nitro radical donor
Mechanochemistry Radical nitration Green synthesis

Nanoparticle Crystallite Size: Decomposition vs. Co-precipitation

Thermal decomposition of iron(III) nitrate nonahydrate using hexadecylamine (HDA) produces iron oxide nanoparticles with dXRD = 4.8 nm, substantially smaller than nanoparticles produced by co-precipitation (14.7-20.3 nm), hydrothermal (9.3-25.5 nm), and sol-gel (8-13 nm) methods [1]. The Fe(NO₃)₃·9H₂O thermal decomposition route also yields superparamagnetic behavior with zero remanent magnetization (MR = 0 emu/g), whereas co-precipitation-derived particles exhibit MR values of ~4.6 emu/g [1].

Nanoparticle Crystallite Size: Decomposition vs. Co-precipitation
Cross-study
4.8 nm (dXRD)
Supports small-particle synthesis route selection
Thermal decomp. with HDA; co-precip. yields 14.7–20.3 nm; MR=0 emu/g vs. ~4.6 emu/g
Iron oxide nanoparticles Crystallite size Magnetic properties

Key Applications of Iron(III) Nitrate Nonahydrate


Low-Temperature Iron Oxide Nanoparticle Synthesis

Based on the 58°C lower ligand decomposition temperature relative to FeCl₃·6H₂O, Fe(NO₃)₃·9H₂O is the preferred precursor for iron oxide synthesis on temperature-sensitive substrates (polymers, flexible electronics) or processes requiring energy-efficient calcination [1]. The nitrate decomposition pathway at 149°C enables sub-5 nm superparamagnetic nanoparticle formation via thermal decomposition with HDA (dXRD = 4.8 nm), as documented in comparative nanoparticle synthesis studies [2].

Aerobic Alcohol Oxidation with Earth-Abundant Iron

Fe(NO₃)₃·9H₂O serves as the catalyst in combination with TEMPO for aerobic oxidation of primary and secondary alcohols to carbonyl compounds, achieving 98% isolated yield for benzyl alcohol oxidation [1]. This protocol replaces precious metal catalysts (Pd, Ru, Ir) and avoids stoichiometric oxidants, aligning with green chemistry principles while maintaining high synthetic efficiency.

Mechanochemical Radical Aromatic Nitration

In mechanochemical liquid-assisted grinding protocols, Fe(NO₃)₃·9H₂O acts as both the iron source and the nitro radical donor for rapid, regioselective nitration of electron-rich aromatic compounds [1]. This solvent-minimized approach eliminates conventional mixed-acid nitration hazards while maintaining high selectivity, as demonstrated in the 2025 Synlett study identifying Fe(NO₃)₃·9H₂O as the most effective nitrating agent among screened candidates [1].

High-Purity Precursor and Analytical Standard

ACS reagent grade Fe(NO₃)₃·9H₂O with documented trace impurity specifications (Cl⁻ ≤5 ppm, SO₄²⁻ ≤0.01%, insoluble matter ≤0.005%) is required for reproducible catalyst synthesis, reference standard preparation, and analytical method development where uncontrolled anion contamination would compromise results [1][2]. This grade supersedes technical-grade iron salts in any application requiring traceable purity certification.

Application
Selection Property
Validation Focus
Low-Temperature Iron Oxide Nanoparticle Synthesis
Nitrate decomposition pathway temperature
Crystallite size and superparamagnetic behavior
Aerobic Alcohol Oxidation with Earth-Abundant Iron
Catalytic activity with TEMPO co-catalyst
Isolated yield and substrate scope
Mechanochemical Radical Aromatic Nitration
Dual-function nitrate counterion
Nitration selectivity and solvent-minimized protocol
High-Purity Precursor and Analytical Standard
ACS reagent grade trace impurity limits
Anion (Cl⁻, SO₄²⁻) and cation impurity levels

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